Diisooctyl phthalate
Overview
Description
Diisooctyl phthalate is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is the diester of phthalic acid and isooctyl alcohol. It is a colorless, viscous liquid that is soluble in oil but not in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisooctyl phthalate is synthesized by the esterification of phthalic anhydride with isooctyl alcohol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction is typically carried out at temperatures ranging from 0 to 150 degrees Celsius for 16 to 20 hours .
Industrial Production Methods: In industrial settings, the process involves adding phthalic anhydride and excess isooctyl alcohol to a reaction kettle, followed by the addition of concentrated sulfuric acid as a catalyst. After the reaction is complete, the mixture is neutralized with an alkaline solution, and the catalyst and unreacted phthalic anhydride are removed. The product is then washed with water, and the alcohol is recovered and reused. The final product is obtained through filtration and decoloration with activated carbon .
Chemical Reactions Analysis
Types of Reactions: Diisooctyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form phthalic acid and isooctyl alcohol.
Oxidation: Reacts with strong oxidizing agents to produce phthalic acid and other by-products.
Substitution: Can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Acids: Reacts exothermically with acids to generate isooctyl alcohol and phthalic acid.
Oxidizing Agents: Strong oxidizing acids can cause vigorous reactions that may ignite the reaction products.
Major Products:
Phthalic Acid: Formed during hydrolysis and oxidation reactions.
Isooctyl Alcohol: Formed during hydrolysis and acid reactions.
Scientific Research Applications
Diisooctyl phthalate has a wide range of applications in scientific research, including:
Mechanism of Action
Diisooctyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of hormones by mimicking or blocking their actions. This disruption can lead to various health issues, including reproductive toxicity and developmental abnormalities . The compound can enter the bloodstream and disrupt sex hormone production, affecting sexual development and behavior .
Comparison with Similar Compounds
Diethylhexyl Phthalate: Another common phthalate used as a plasticizer, similar in structure and function to diisooctyl phthalate.
Dibutyl Phthalate: Used in similar applications but has a lower molecular weight and different physical properties.
Diisononyl Phthalate: A higher molecular weight phthalate with similar plasticizing properties.
Uniqueness: this compound is unique due to its specific esterification with isooctyl alcohol, which provides distinct physical and chemical properties compared to other phthalates. Its specific structure allows for unique interactions with polymers, making it particularly effective as a plasticizer in certain applications .
Properties
IUPAC Name |
bis(6-methylheptyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFPVINAQGWBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4, Array | |
Record name | DI-ISOOCTYL PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIISOOCTYL PHTHALATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873226 | |
Record name | Bis(6-methylheptyl) phthalate | |
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Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |
Record name | DI-ISOOCTYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |
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Boiling Point |
1288 °F at 760 mmHg (USCG, 1999), 370 °C | |
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Flash Point |
450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c. | |
Record name | DI-ISOOCTYL PHTHALATE | |
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Solubility |
... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none | |
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Record name | DIISOOCTYL PHTHALATE | |
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Density |
0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99 | |
Record name | DIISOOCTYL PHTHALATE | |
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Record name | DIISOOCTYL PHTHALATE | |
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Vapor Density |
13.5 (Air = 1), Relative vapor density (air = 1): 13.5 | |
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Vapor Pressure |
0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |
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Color/Form |
Nearly colorless, viscous liquid | |
CAS No. |
27554-26-3, 131-20-4, 71097-28-4 | |
Record name | DI-ISOOCTYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) 2,2'-diisooctyl ester | |
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Record name | ISOOCTYL PHTHALATE | |
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Melting Point |
-4 °C /From Table/, -45 °C | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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